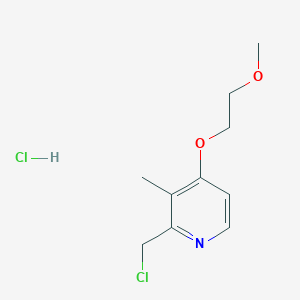
2-(Chloromethyl)-4-(2-methoxyethoxy)-3-methylpyridine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-4-(2-methoxyethoxy)-3-methylpyridine hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chloromethyl, methoxyethoxy, and methyl groups. The hydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-(2-methoxyethoxy)-3-methylpyridine hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Methoxyethoxylation: The methoxyethoxy group is introduced via an etherification reaction, typically using 2-methoxyethanol and a suitable base.
Methylation: The methyl group is added through a methylation reaction, often using methyl iodide or dimethyl sulfate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Purification is typically achieved through recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(Chloromethyl)-4-(2-methoxyethoxy)-3-methylpyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups and reactivity.
Hydrolysis: The ether and ester linkages can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Ammonia, amines, and alcohols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Potassium permanganate and chromium trioxide are used for oxidation.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are employed for reduction.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new pyridine derivative with an amine group.
科学研究应用
Chemistry
In chemistry, 2-(Chloromethyl)-4-(2-methoxyethoxy)-3-methylpyridine hydrochloride is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacological agent. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Industrially, this compound is used in the production of specialty chemicals and as a precursor for agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale manufacturing processes.
作用机制
The mechanism of action of 2-(Chloromethyl)-4-(2-methoxyethoxy)-3-methylpyridine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The methoxyethoxy group enhances its solubility and bioavailability, facilitating its transport within biological systems.
相似化合物的比较
Similar Compounds
2-(Chloromethyl)-6-(2-methoxyethoxy)pyridine: Similar in structure but differs in the position of the substituents on the pyridine ring.
2-(Chloromethyl)-4-methylpyridine: Lacks the methoxyethoxy group, resulting in different solubility and reactivity.
4-(2-Methoxyethoxy)-3-methylpyridine: Does not contain the chloromethyl group, affecting its ability to participate in substitution reactions.
Uniqueness
2-(Chloromethyl)-4-(2-methoxyethoxy)-3-methylpyridine hydrochloride is unique due to its combination of functional groups, which confer specific reactivity and solubility properties. This makes it particularly versatile for various applications in research and industry.
属性
IUPAC Name |
2-(chloromethyl)-4-(2-methoxyethoxy)-3-methylpyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2.ClH/c1-8-9(7-11)12-4-3-10(8)14-6-5-13-2;/h3-4H,5-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJYUIASUMMLQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CCl)OCCOC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2,5-dioxopyrrolidin-1-yl) (2S,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B8055600.png)
![(1R,5R)-8-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B8055602.png)


![[(1R,2R)-2-hydroxy-1-phenylpropyl]azanium;chloride](/img/structure/B8055638.png)







![4-Oxo-4-[(5-sulfamoylthiophen-2-yl)amino]butanoic acid](/img/structure/B8055699.png)

